molecular formula C12H11NO B3046888 7,8-dihydropyrido[1,2-a]indol-9(6H)-one CAS No. 131849-07-5

7,8-dihydropyrido[1,2-a]indol-9(6H)-one

Cat. No. B3046888
M. Wt: 185.22 g/mol
InChI Key: FWPNDEPXGQHQOS-UHFFFAOYSA-N
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Patent
US05721245

Procedure details

A solution of 1.03 g of ethyl 6,7-dihydro-9-hydroxypyrido[1,2-a]indole-8-carboxylate in 20 ml of ethanol, 10 ml of water and 10 ml of concentrated hydrochloric acid was heated at 80° C. for 3 hours. The solvents were evaporated to give 740 mg of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one of melting point 138°-140° C.
Name
ethyl 6,7-dihydro-9-hydroxypyrido[1,2-a]indole-8-carboxylate
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2=[CH:8][C:9]3[C:14]([N:6]2[CH2:5][CH2:4][C:3]=1C(OCC)=O)=[CH:13][CH:12]=[CH:11][CH:10]=3>C(O)C.O.Cl>[CH:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[C:7]1[C:2](=[O:1])[CH2:3][CH2:4][CH2:5][N:6]12

Inputs

Step One
Name
ethyl 6,7-dihydro-9-hydroxypyrido[1,2-a]indole-8-carboxylate
Quantity
1.03 g
Type
reactant
Smiles
OC1=C(CCN2C1=CC1=CC=CC=C21)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=C2C=C3N(C2=CC=C1)CCCC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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